molecular formula C12H11N5O4 B11687686 2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1E)-(2-nitrophenyl)methylene]acetohydrazide

2-(5-hydroxy-1H-pyrazol-3-yl)-N'-[(1E)-(2-nitrophenyl)methylene]acetohydrazide

Cat. No.: B11687686
M. Wt: 289.25 g/mol
InChI Key: SASSENLLJXZSJB-NTUHNPAUSA-N
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Description

2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a pyrazole ring, a nitrophenyl group, and an aceto-hydrazide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Hydroxy Group: The hydroxy group is introduced via selective hydroxylation of the pyrazole ring, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Formation of the Acetohydrazide Moiety: The acetohydrazide group is synthesized by reacting acetic anhydride with hydrazine hydrate, followed by purification.

    Condensation with 2-Nitrobenzaldehyde: The final step involves the condensation of the synthesized pyrazole derivative with 2-nitrobenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

While the laboratory synthesis of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and scaling up of the synthesis process to ensure cost-effectiveness and high yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, such as those involved in cell signaling, metabolism, and gene expression, resulting in its observed biological effects.

Comparison with Similar Compounds

2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE shares structural similarities with other pyrazole derivatives, such as 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE and 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE.

    Uniqueness: The presence of the nitrophenyl group in 2-(5-HYDROXY-1H-PYRAZOL-3-YL)-N’-[(E)-(2-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE imparts distinct chemical reactivity and biological activity compared to its analogs, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N5O4

Molecular Weight

289.25 g/mol

IUPAC Name

N-[(E)-(2-nitrophenyl)methylideneamino]-2-(5-oxo-1,2-dihydropyrazol-3-yl)acetamide

InChI

InChI=1S/C12H11N5O4/c18-11(5-9-6-12(19)16-14-9)15-13-7-8-3-1-2-4-10(8)17(20)21/h1-4,6-7H,5H2,(H,15,18)(H2,14,16,19)/b13-7+

InChI Key

SASSENLLJXZSJB-NTUHNPAUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CC2=CC(=O)NN2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CC2=CC(=O)NN2)[N+](=O)[O-]

Origin of Product

United States

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